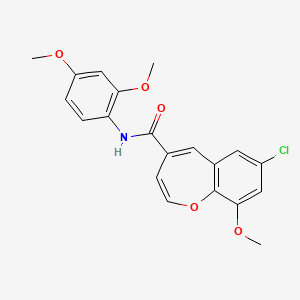
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, and is substituted with various functional groups, including chloro, methoxy, and carboxamide groups. These substitutions contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, methoxy, and carboxamide groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound’s ability to induce cell death in cancer cell lines without affecting normal cells makes it a valuable tool for studying apoptosis and cancer biology.
Chemical Research: Its diverse reactivity makes it a useful compound for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-hematin formation, which is crucial for its antimalarial activity . Additionally, its ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell death .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide include:
7-chloro-N-(2,4-dimethoxyphenyl)-4-quinazolinamine: This compound shares the chloro and dimethoxyphenyl groups but has a quinazolinamine core instead of a benzoxepine core.
7-chloro-N-(2,4-dimethoxyphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide: This compound has a similar substitution pattern but features a quinoline core.
The uniqueness of this compound lies in its benzoxepine core, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H18ClNO5 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18ClNO5/c1-24-15-4-5-16(17(11-15)25-2)22-20(23)12-6-7-27-19-13(8-12)9-14(21)10-18(19)26-3/h4-11H,1-3H3,(H,22,23) |
InChI-Schlüssel |
GSZNNWARSWJYCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


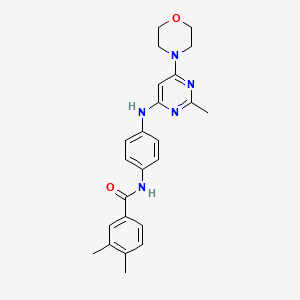
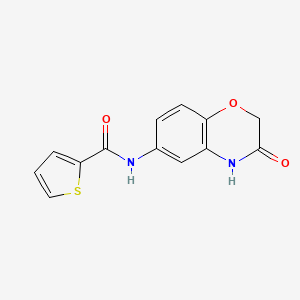
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982762.png)
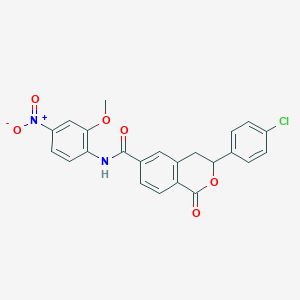
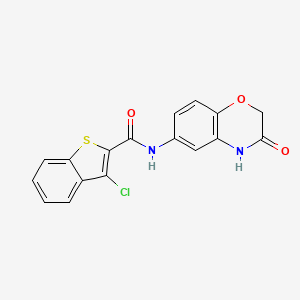
![8-(4-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14982777.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B14982792.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B14982795.png)
![Ethyl 4-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14982797.png)
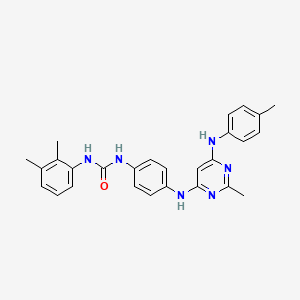
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14982801.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B14982815.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide](/img/structure/B14982820.png)
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B14982826.png)
